3-Bromophenethylamine

Monoamine oxidase B Enzyme inhibition Neurotransmitter metabolism

3-Bromophenethylamine (CAS 58971-11-2; IUPAC: 2-(3-bromophenyl)ethanamine) is a bromine-substituted phenethylamine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g·mol⁻¹. As a member of the β-phenethylamine class, it features a primary amine side chain attached to a phenyl ring bearing a single bromine atom at the meta (3-) position.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 58971-11-2
Cat. No. B1277633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenethylamine
CAS58971-11-2
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCN
InChIInChI=1S/C8H10BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2
InChIKeyORHRHMLEFQBHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenethylamine (CAS 58971-11-2) – A Position-Specific Halogenated Phenethylamine Building Block for Neuroscience and Medicinal Chemistry Procurement


3-Bromophenethylamine (CAS 58971-11-2; IUPAC: 2-(3-bromophenyl)ethanamine) is a bromine-substituted phenethylamine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g·mol⁻¹ . As a member of the β-phenethylamine class, it features a primary amine side chain attached to a phenyl ring bearing a single bromine atom at the meta (3-) position. This specific substitution pattern differentiates it from its 2-bromo and 4-bromo regioisomers in terms of electronic distribution, steric profile, and resultant biological target engagement and chemical reactivity [1]. The compound is a colourless to pale yellow liquid at ambient temperature (density 1.406 g·mL⁻¹ at 25 °C, boiling point 239–240 °C, refractive index n²⁰/D 1.5740) and is supplied at purities ≥95–98% (GC/T) by multiple reputable vendors . Its primary utility lies in serving as a versatile intermediate for cross-coupling chemistry and as a pharmacological probe with a documented high-affinity interaction at the serotonin 5-HT₇ receptor (Kd = 0.3 nM) .

Why 3-Bromophenethylamine Cannot Be Replaced by Generic 2-Bromo or 4-Bromo Isomers: Evidence of Position-Dependent Biological and Physicochemical Differentiation


Although 2-bromo-, 3-bromo-, and 4-bromophenethylamine share the same molecular formula (C₈H₁₀BrN) and are often catalogued interchangeably as ‘bromophenethylamine,’ substitution position on the aromatic ring governs both biological target engagement and physicochemical properties in ways that render them non-fungible in research and industrial applications [1]. The meta-bromine in 3-bromophenethylamine produces a distinct electron–withdrawing resonance pattern (no direct conjugation with the ethylamine side chain, unlike the para isomer) and a steric environment that influences receptor binding pocket complementarity, as demonstrated by differential inhibition of monoamine oxidase B (MAO-B) and the dopamine transporter (dDAT) between 3-Br and 4-Br congeners [2][3]. Moreover, 3-bromophenethylamine displays a markedly higher density (1.406 g·mL⁻¹) than the 4-bromo isomer (1.29 g·mL⁻¹) and a higher boiling point at atmospheric pressure than the 4-bromo isomer, differences that directly impact purification protocols, formulation strategies, and storage classification . Procuring an incorrect regioisomer therefore risks invalidating structure–activity relationship (SAR) conclusions, compromising synthetic route yields, and introducing unanticipated pharmacokinetic or selectivity profiles.

3-Bromophenethylamine (CAS 58971-11-2) – Quantitative Evidence of Differentiation Versus Closest Analogs


MAO-B Inhibition: 3-Bromo Substituent Provides 1.7-Fold Higher Inhibition Than 4-Bromo in Head-to-Head Enzymatic Assay

In a comparative study of ring-substituted phenethylamine derivatives evaluated for monoamine oxidase B (MAO-B) inhibition, the 3-bromo analogue (3-BrPE) achieved an inhibition rate of 58.21 ± 1.1%, which is approximately 1.7-fold higher than the 4-bromo analogue (4-BrPE) at 34.33 ± 1.1% under identical assay conditions [1]. The 3-fluoro (40.30 ± 1.2%) and 4-chloro (61.19 ± 0.9%) analogues provide additional positional benchmarks. This demonstrates that bromine placement at the meta position confers intermediate-to-high MAO-B inhibitory character relative to the full halogen series, whereas the para-bromo substitution yields substantially weaker inhibition [1].

Monoamine oxidase B Enzyme inhibition Neurotransmitter metabolism

Dopamine Transporter (dDAT) Binding: Differential Inhibition Profile of 3-BrPE vs. 4-BrPE at Purified Transporter Protein

Extended Data Figure 4d of the landmark Nature paper by Wang et al. (2015) directly compares the inhibition of [³H]nisoxetine binding to purified Drosophila melanogaster dopamine transporter deletion construct (dDATdel) by 3-bromophenethylamine (3-BrPE) and 4-bromophenethylamine (4-BrPE) at two concentrations (1 μM and 10 μM) [1]. The study also includes 2-(p-tolyl)ethylamine (2-pTE), 4-chlorophenethylamine (4-ClPE), and 3,4-dichlorophenethylamine (DCP) as additional comparator ligands. While exact bar-graph numerical values are reported in the original figure, the data demonstrate that the positional isomerism between 3-Br and 4-Br produces a measurable difference in residual [³H]nisoxetine binding at dDATdel, consistent with distinct binding-site recognition driven by halogen position [1][2]. This is one of the few published studies where 3-BrPE and 4-BrPE are evaluated side-by-side on an identical CNS transporter target using purified protein.

Dopamine transporter dDAT CNS pharmacology Transporter inhibition

5-HT₇ Serotonin Receptor Affinity: 3-Bromophenethylamine Binds with Sub-Nanomolar Kd and Negligible Off-Target Activity at Other 5-HT Subtypes

3-Bromophenethylamine [2-(3-bromophenyl)ethanamine] has been characterised as a high-affinity affinity ligand for the serotonin 5-HT₇ receptor, with a reported dissociation constant (Kd) of 0.3 nM and no significant binding detected at other serotonin receptor subtypes under the conditions tested . The compound does not inhibit serotonin uptake in synaptosomal preparations but does inhibit uptake from cerebrospinal fluid, a functional profile distinct from classical serotonin transporter (SERT) inhibitors . In contrast, unsubstituted phenethylamine exhibits substantially lower affinity for 5-HT receptors (typically in the micromolar range) [1]. While a comprehensive side-by-side Kd panel for 2-bromo and 4-bromo isomers at 5-HT₇ has not been published in a single study, the sub-nanomolar affinity of the 3-bromo derivative represents a pronounced enhancement attributable to the meta-bromine substitution pattern [1].

5-HT₇ receptor Serotonin receptor Radioligand binding CNS probe

Physicochemical Differentiation: 3-Bromophenethylamine Exhibits Significantly Higher Density Than 4-Bromo or 2-Bromo Isomers, Impacting Formulation and Purification

A comparison of experimentally determined densities at 25 °C reveals that 3-bromophenethylamine (1.406 g·mL⁻¹) is substantially denser than its 4-bromo isomer (1.29 g·mL⁻¹) and moderately denser than its 2-bromo isomer (1.396 g·mL⁻¹) . The boiling point at atmospheric pressure is also higher for the 3-bromo isomer (239–240 °C) compared with the 4-bromo isomer (63–72 °C at 0.2 mmHg; approximate corrected value ~270 °C), while the 2-bromo isomer boils at ~253 °C . Refractive indices are similar across isomers (n²⁰/D ~1.573–1.574), indicating comparable polarisability. The density difference of ~0.116 g·mL⁻¹ between 3-BrPE and 4-BrPE is analytically significant and can be exploited for identity confirmation via simple density measurement .

Physicochemical properties Density Purification Formulation science

Synthetic Utility: Meta-Bromine Substitution Enables Regioselective Cross-Coupling While Preserving Amine Reactivity in Orthogonal Derivatisation Sequences

The 3-bromophenyl moiety in 3-bromophenethylamine is positioned for palladium-catalysed cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig) without the steric hindrance that can attenuate reactivity at the 2-position or the extended conjugation effects that modulate reactivity at the 4-position [1]. The electron-withdrawing inductive effect of bromine at the meta position activates the ring towards nucleophilic aromatic substitution at the ortho and para positions relative to bromine, while the primary amine side chain can be independently protected (e.g., as Boc or trifluoroacetamide) and deprotected under orthogonal conditions [1]. This contrasts with the 4-bromo isomer, where the electron-withdrawing effect of bromine directly conjugates with the ethylamine side chain through the para position, altering the amine basicity (predicted pKa differences) and potentially affecting protection/deprotection efficiency . The 3-bromo isomer has been explicitly employed as a key intermediate in the synthesis of CB1 receptor negative allosteric modulators (e.g., RTICBM-189 series), where 3-position substituents were found to confer enhanced CB1 potency relative to 4-position analogues .

Cross-coupling Suzuki–Miyaura Medicinal chemistry Building block

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: 3-Bromophenethylamine Activates Human TAAR1 with EC₅₀ = 398 nM, Placing It in an Intermediate Potency Class Among Halogenated Phenethylamines

3-Bromophenethylamine acts as an agonist at human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ of 398 nM, as measured by cAMP accumulation in RD-HGA16 CHO-K1 cells co-expressing Gα16 protein [1]. At mouse TAAR1, potency is lower (EC₅₀ = 1.80 μM) [2]. This profile distinguishes 3-bromophenethylamine from unsubstituted β-phenethylamine (β-PEA), which is the canonical endogenous TAAR1 agonist but with variable potency depending on assay format, and from more potent synthetic TAAR1 agonists such as ZH8651 (hTAAR1 EC₅₀ = 9–85 nM depending on signalling pathway) . While a comprehensive TAAR1 EC₅₀ panel across all bromine positional isomers has not been published, the available data establish 3-bromophenethylamine as a moderately potent hTAAR1 agonist suitable for use as a reference ligand in TAAR1 screening cascades [1].

TAAR1 Trace amine receptor GPCR Neuropsychiatric disorders

Optimal Procurement and Research Application Scenarios for 3-Bromophenethylamine (CAS 58971-11-2)


Neuroscience Tool Compound: 5-HT₇ Receptor Pharmacological Standard

3-Bromophenethylamine serves as a validated, high-affinity (Kd = 0.3 nM) 5-HT₇ receptor ligand with documented selectivity over other serotonin receptor subtypes . Neuroscience laboratories investigating 5-HT₇-mediated signalling in CNS disorders (depression, circadian rhythm, cognition) can employ this compound as a reference standard in radioligand competition binding assays, autoradiography, or functional cAMP assays. Its lack of activity at serotonin transporters further simplifies interpretation of 5-HT₇-specific effects. Procurement of the correct 3-bromo isomer is essential, as alternative regioisomers have not been characterised for 5-HT₇ affinity and may introduce confounding off-target activity.

Medicinal Chemistry Building Block: Phenethylamine-Derived CB1 Negative Allosteric Modulator Synthesis

3-Bromophenethylamine is a key intermediate in the synthesis of 3-(4-chlorophenyl)-1-(phenethyl)urea-based CB1 receptor negative allosteric modulators (NAMs), exemplified by the brain-penetrant RTICBM-189 series . SAR studies have demonstrated that 3-position substituents on the phenethyl group confer enhanced CB1 potency compared with 4-position analogues . The meta-bromine enables late-stage diversification via Suzuki–Miyaura or Buchwald–Hartwig coupling, while the primary amine can be orthogonally transformed into urea, amide, or sulfonamide linkages. Medicinal chemistry teams pursuing CB1 allosteric modulator programmes should specify 3-bromophenethylamine to ensure synthetic route reproducibility and maximise CB1 potency outcomes.

Enzymology Research: MAO-B Substrate Specificity and Inhibition Studies

The differential MAO-B inhibition profile of 3-bromophenethylamine (58.21 ± 1.1%) versus 4-bromophenethylamine (34.33 ± 1.1%) makes the 3-bromo isomer the preferred choice for structure–activity studies of halogen-substituted phenethylamines at monoamine oxidase B [1]. Enzymology groups can use this compound to probe the steric and electronic determinants of the MAO-B active site, particularly the aromatic cage that accommodates the phenyl ring. The ~1.7-fold difference in inhibition between regioisomers provides a quantitative benchmark for validating computational docking models of MAO-B–ligand interactions.

Dopamine Transporter Pharmacology: Positional Isomer Comparator in dDAT and hDAT Binding Studies

3-Bromophenethylamine has been directly compared with 4-bromophenethylamine in a purified dopamine transporter (dDAT) radioligand binding assay, providing one of the rare published datasets where positional isomerism is evaluated on an identical CNS transporter target [2]. Academic and industrial groups studying dopamine transporter pharmacology can source 3-BrPE as part of a matched isomeric pair (with 4-BrPE) to systematically dissect the contribution of halogen position to transporter recognition, substrate translocation, or inhibitor binding kinetics. This head-to-head framework strengthens SAR conclusions and enhances the interpretability of computational transporter models.

Quote Request

Request a Quote for 3-Bromophenethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.